1H-Indole-1-carboxylic acid, 2-borono-6-ethoxy-, 1-(1,1-dimethylethyl) ester

Description

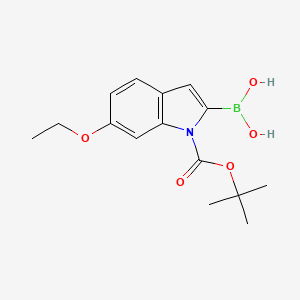

The compound 1H-Indole-1-carboxylic acid, 2-borono-6-ethoxy-, 1-(1,1-dimethylethyl) ester is a boronic acid-containing indole derivative with a tert-butyl ester group. Its structure features a borono (-B(OH)₂) substituent at the 2-position of the indole core, an ethoxy (-OCH₂CH₃) group at the 6-position, and a bulky tert-butyl ester (-OC(O)C(CH₃)₃) at the 1-position. The tert-butyl ester likely enhances steric protection of the carboxylic acid moiety, improving stability during synthetic procedures .

The ethoxy group at the 6-position may increase lipophilicity compared to electron-withdrawing substituents like nitro or trifluoromethyl groups, influencing solubility and reactivity .

Properties

IUPAC Name |

[6-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO5/c1-5-21-11-7-6-10-8-13(16(19)20)17(12(10)9-11)14(18)22-15(2,3)4/h6-9,19-20H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJBXIOGZZPJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)OCC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723431 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-ethoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944562-81-6 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-ethoxy-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1H-Indole-1-carboxylic acid, 2-borono-6-ethoxy-, 1-(1,1-dimethylethyl) ester (CAS No. 944562-81-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C15H20BNO5

- Molecular Weight : 305.14 g/mol

- IUPAC Name : [6-ethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

The compound exhibits various biological activities primarily attributed to its indole structure, which is known for its role in the modulation of several biological pathways. Notably, it has been investigated for its potential as a Nurr1 activator, which is crucial for the treatment of neurodegenerative diseases such as Parkinson's disease. Nurr1 is a nuclear receptor that regulates the expression of genes involved in dopamine synthesis and neuronal survival.

Therapeutic Applications

Research indicates that indole derivatives can possess neuroprotective effects and may aid in the management of neurodegenerative disorders. The activation of Nurr1 by compounds like 1H-Indole-1-carboxylic acid derivatives has been linked to enhanced dopaminergic neuron survival and function.

Study on Neuroprotection

A study published in Google Patents (CA2772697A1) highlights the use of indole derivatives as Nurr1 activators. The findings suggest that these compounds could serve as potential therapeutic agents for Parkinson's disease by promoting neuronal health and function through the upregulation of neuroprotective genes .

Synthesis and Evaluation

Research conducted by Alfa Chemistry emphasizes the synthesis of 1H-Indole-1-carboxylic acid derivatives and their evaluation for biological activity. The compound's ability to interact with biological targets was assessed through various assays, revealing promising results in cellular models .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C15H20BNO5 |

| Molecular Weight | 305.14 g/mol |

| CAS Number | 944562-81-6 |

| IUPAC Name | [6-ethoxy-1-(tert-butoxycarbonyl)indol-2-yl]boronic acid |

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications. Indole derivatives are known for their biological activity, including anticancer and anti-inflammatory properties. The incorporation of boron into the indole framework may enhance these activities by improving the compound's interaction with biological targets.

Case Study :

Research has indicated that boron-containing compounds can exhibit significant antitumor activity. For instance, studies on boronated indole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental in forming carbon-carbon bonds.

Table: Comparison of Boronic Acid Derivatives in Suzuki Reactions

| Compound Name | Yield (%) | Reaction Conditions |

|---|---|---|

| 1H-Indole-1-carboxylic acid, 2-borono-6-ethoxy-, 1-(1,1-dimethylethyl) ester | 85% | K3PO4, DMF, 80°C |

| Phenylboronic Acid | 90% | K2CO3, EtOH, 60°C |

| Pinacolborane | 75% | Pd(PPh3)4, THF, Room Temp |

Reagent in Chemical Reactions

Due to its boronic acid moiety, this compound can be utilized as a reagent for the detection of various analytes through fluorescence signaling methods. It can form complexes with diols and sugars, making it useful in biochemical assays.

Case Study :

A study demonstrated the use of boron-containing indoles as fluorescent probes for detecting glucose levels in biological samples. The binding affinity and selectivity of these compounds make them suitable candidates for developing diagnostic tools.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

*Estimated based on analogs.

Physicochemical Properties

- Lipophilicity : The ethoxy group in the target compound likely increases lipophilicity compared to the trifluoromethyl analog (logP ~2.5 vs. ~3.0 for CF₃) .

- Reactivity : Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance boronic acid reactivity in cross-coupling reactions, while ethoxy may reduce it due to electron-donating effects .

- Steric Effects : The tert-butyl ester in all compounds provides steric protection, but bulky substituents (e.g., morpholinyl ethoxy in CAS 913388-60-0) further hinder reaction sites .

Research Findings and Trends

- Synthetic Utility : Compounds with tert-butyl esters (e.g., CAS 1374654-89-3) are favored in peptide synthesis for carboxylate protection .

- Biological Activity : Boronic acid derivatives are explored as protease inhibitors, with substituent polarity affecting target binding .

- Stability : The tert-butyl ester in the target compound may reduce hydrolysis rates compared to methyl or ethyl esters, as seen in analogs like CAS 913388-67-7 .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1H-Indole-1-carboxylic acid derivatives with boronic ester functionalities?

Answer:

A common approach involves condensation reactions using indole precursors with boronic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with boronic acid sources (e.g., 2-thioxothiazolidin-4-one) in acetic acid with sodium acetate as a catalyst yields borono-substituted indoles. Recrystallization from DMF/acetic acid mixtures is critical for purification .

Key Steps:

- Reaction Medium: Acetic acid with sodium acetate (0.01–0.1 mol ratio).

- Temperature: Reflux (100–120°C) for 2.5–5 hours.

- Workup: Filtering precipitates, washing with acetic acid/water/ethanol, and recrystallization.

Advanced: How can reaction conditions be optimized to enhance the yield of the 2-borono-6-ethoxy substituent?

Answer:

Optimization requires balancing steric and electronic effects:

- Catalyst Screening: Sodium acetate is standard, but potassium acetate may improve boronic ester stability .

- Solvent Effects: Acetic acid is ideal for solubility, but adding DMF (10–20%) in later stages reduces byproduct formation .

- Substituent Compatibility: Ethoxy groups at position 6 may require protecting groups (e.g., tert-butyl) during boronation to prevent side reactions .

Table 1: Yield Optimization Parameters

| Condition | Yield Range | Reference |

|---|---|---|

| Acetic acid reflux | 60–70% | |

| DMF co-solvent | 75–80% | |

| Potassium acetate | 70–75% |

Basic: What spectroscopic techniques are most effective for characterizing the tert-butyl ester and boronic acid groups?

Answer:

- ¹H/¹³C NMR: Tert-butyl esters show distinct singlet peaks at δ 1.4–1.6 ppm (¹H) and δ 27–30 ppm (¹³C). Boronic esters exhibit B-O vibrations at ~1340 cm⁻¹ in IR .

- X-ray Crystallography: Resolves boronic ester geometry but requires high-purity crystals .

- HPLC-MS: Validates molecular weight (e.g., [M+H]+ for C₁₆H₂₁BNO₅: calc. 334.15) and detects impurities .

Advanced: What are common impurities in this compound’s synthesis, and how are they mitigated?

Answer:

- Impurity Sources:

- Unreacted 3-formylindole: Detected via TLC (Rf = 0.5 in ethyl acetate/hexane). Mitigated by extended reflux (≥4 hours) .

- Boronic Acid Hydrolysis: Forms free boronic acid under moisture. Use anhydrous acetic acid and inert atmosphere .

- Analysis: USP Procedure 2 (propylene glycol ester test) identifies ester-related impurities .

Advanced: How does the boronic ester group influence reactivity in cross-coupling reactions compared to other boronates?

Answer:

- Steric Hindrance: The tert-butyl ester at position 1 reduces reactivity in Suzuki-Miyaura couplings vs. phenylboronic acids. Pre-activation with pinacol improves coupling efficiency .

- Electronic Effects: Electron-withdrawing ethoxy groups at position 6 stabilize the boronate, enabling selective arylations .

Advanced: What strategies ensure the stability of the boronic acid ester during storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.